molecular formula C18H26O5 B4991095 Diethyl 2-[4-(3-methylphenoxy)butyl]propanedioate

Diethyl 2-[4-(3-methylphenoxy)butyl]propanedioate

Cat. No.: B4991095
M. Wt: 322.4 g/mol
InChI Key: FCOQDNIPIFXFDF-UHFFFAOYSA-N
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Description

Diethyl 2-[4-(3-methylphenoxy)butyl]propanedioate is an organic compound that belongs to the class of esters It is structurally characterized by the presence of a propanedioate group, which is a derivative of malonic acid, and a butyl chain substituted with a 3-methylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-[4-(3-methylphenoxy)butyl]propanedioate typically involves the alkylation of diethyl malonate with an appropriate alkyl halide. The general synthetic route can be summarized as follows:

    Formation of Enolate Ion: Diethyl malonate is treated with a strong base such as sodium ethoxide in ethanol to form the enolate ion.

    Alkylation: The enolate ion reacts with 1,4-dibromobutane to form the intermediate product.

    Substitution: The intermediate product undergoes nucleophilic substitution with 3-methylphenol to yield this compound.

The reaction conditions typically involve refluxing the reactants in ethanol and using sodium ethoxide as the base .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-[4-(3-methylphenoxy)butyl]propanedioate can undergo various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

    Decarboxylation: Heating the compound in the presence of a strong acid can lead to decarboxylation, resulting in the formation of substituted monocarboxylic acids.

    Substitution Reactions: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Typically carried out using aqueous hydrochloric acid or sodium hydroxide.

    Decarboxylation: Requires heating with aqueous hydrochloric acid.

    Substitution: Involves nucleophiles such as amines or thiols under basic conditions.

Major Products

    Hydrolysis: Produces diethyl malonate and 3-methylphenol.

    Decarboxylation: Yields substituted monocarboxylic acids.

    Substitution: Results in various substituted phenoxy derivatives.

Scientific Research Applications

Diethyl 2-[4-(3-methylphenoxy)butyl]propanedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 2-[4-(3-methylphenoxy)butyl]propanedioate involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. Additionally, its ester groups can undergo hydrolysis, releasing active carboxylic acids that can participate in further chemical reactions .

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simpler ester with similar reactivity but lacking the phenoxy and butyl substituents.

    Ethyl acetoacetate: Another ester with a similar malonate backbone but different substituents.

    Diethyl 2-(4-phenoxybutyl)propanedioate: A closely related compound with a phenoxy group instead of the 3-methylphenoxy group.

Uniqueness

Diethyl 2-[4-(3-methylphenoxy)butyl]propanedioate is unique due to the presence of the 3-methylphenoxy group, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

diethyl 2-[4-(3-methylphenoxy)butyl]propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O5/c1-4-21-17(19)16(18(20)22-5-2)11-6-7-12-23-15-10-8-9-14(3)13-15/h8-10,13,16H,4-7,11-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCOQDNIPIFXFDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCCCOC1=CC=CC(=C1)C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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